N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Applications
A study by Menciu et al. (1999) explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in the search for novel antiallergic compounds. Amidification techniques were used to achieve the synthesis of these compounds. One particular compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly potent as an antiallergic agent, showing considerable inhibitory activity in IL-4 and IL-5 production tests, and efficacy in vivo antiallergic activity evaluations (Menciu et al., 1999).
Marine Bacterium Alkaloids
The study by Gang et al. (2013) isolated indole alkaloids from the marine bacterium Pantoea agglomerans. These compounds, including N-(4-hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide, were identified using chemical and spectroscopic methods. Compound 1, a new indole alkaloid, was one of the isolated substances, showcasing the potential of indole-derived compounds in marine biology research (Gang et al., 2013).
Antimicrobial Applications
Prasad (2017) conducted a study on the reaction of 4-hydroxy indole with ethyl chloroacetate, leading to the synthesis of compounds with potential antimicrobial activity. This research highlights the scope of indole derivatives, like N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, in the development of new antimicrobial agents (Prasad, 2017).
Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) explored the synthesis and molecular docking analysis of an indole acetamide derivative for anti-inflammatory applications. This study showcases the potential of N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide and related compounds in the design and optimization of anti-inflammatory drugs (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The indole nucleus is a key component of many biologically active compounds, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(12-24-19(26)15-6-2-4-8-17(15)22-23-24)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1-8,11,21H,9-10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUCLSKUOWWXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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